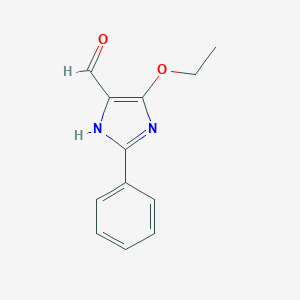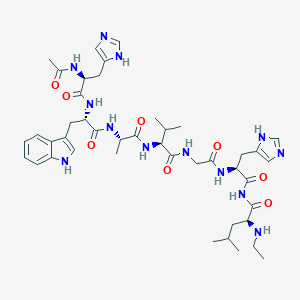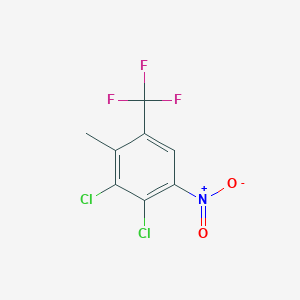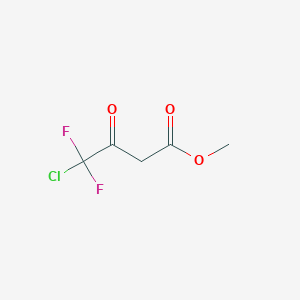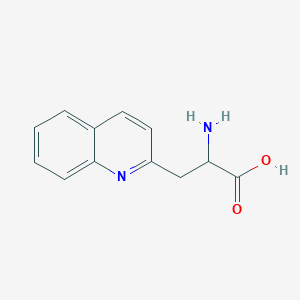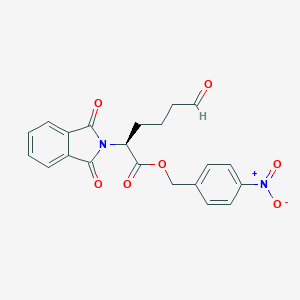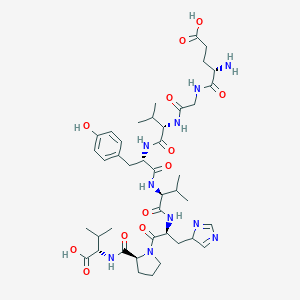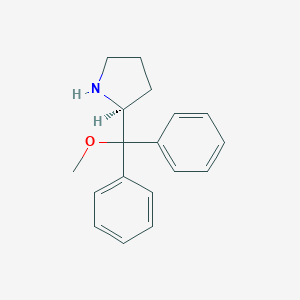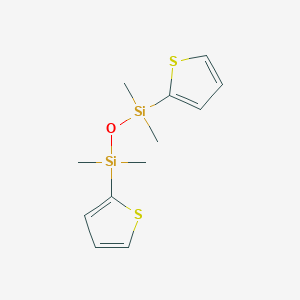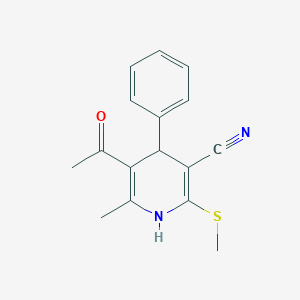
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile, also known as AMPC, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Effets Biochimiques Et Physiologiques
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation in various cell types. In animal models, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is that it is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation is that its solubility in water is limited, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more water-soluble derivatives of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile could help to overcome some of its limitations for in vivo studies.
Conclusion
In conclusion, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a dihydropyridine derivative that has shown promising therapeutic potential in a variety of areas. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a compound of interest for further research. The synthesis method is relatively simple, and the compound is easy to purify, making it a convenient compound for laboratory experiments. However, its limited solubility in water is a potential limitation for in vivo studies. Further research is needed to fully understand the mechanism of action of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves the reaction of 2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile with acetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is obtained in good yield and high purity after purification by column chromatography.
Applications De Recherche Scientifique
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been found to have a wide range of potential therapeutic applications, including as an anti-inflammatory, antioxidant, and antitumor agent. It has also been studied for its neuroprotective and cardioprotective effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
117509-71-4 |
|---|---|
Nom du produit |
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
Formule moléculaire |
C16H16N2OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2OS/c1-10-14(11(2)19)15(12-7-5-4-6-8-12)13(9-17)16(18-10)20-3/h4-8,15,18H,1-3H3 |
Clé InChI |
JFSDHMISHAZGDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
Synonymes |
3-Pyridinecarbonitrile, 1,4-dihydro-5-acetyl-6-methyl-2-(methylthio)-4 -phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




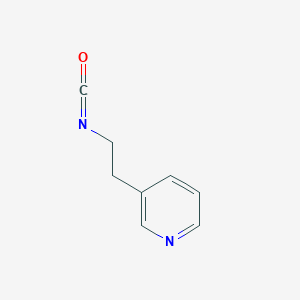
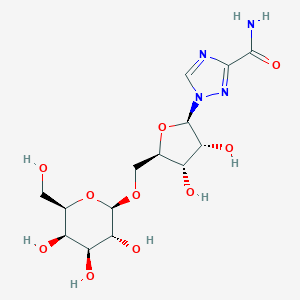
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

